molecular formula C27H25NO4 B2709471 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide CAS No. 923187-14-8

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide

Cat. No.: B2709471
CAS No.: 923187-14-8
M. Wt: 427.5
InChI Key: NGMLBTRBKZBJQQ-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core structure substituted with a tert-butylphenyl group and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The tert-butylphenyl group is introduced via Friedel-Crafts alkylation, while the methoxybenzamide moiety is attached through amide bond formation using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: Reduction of the carbonyl group can yield hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, nitration with nitric acid, and sulfonation with sulfuric acid.

Major Products Formed

The major products formed from these reactions include various substituted chromenone derivatives, hydroxychromenones, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. The tert-butylphenyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake. The methoxybenzamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide
  • N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide
  • N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-chlorobenzamide

Uniqueness

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c1-27(2,3)19-10-8-17(9-11-19)25-16-23(29)22-15-20(12-13-24(22)32-25)28-26(30)18-6-5-7-21(14-18)31-4/h5-16H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMLBTRBKZBJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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